molecular formula C20H21NO5 B2467108 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 656243-36-6

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2467108
CAS No.: 656243-36-6
M. Wt: 355.39
InChI Key: CJZDORXRRYGTMN-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring, methoxyphenyl groups, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-acid-catalyzed synthesis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include aldehydes, epoxides, and substituted derivatives.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial growth and cancer cell proliferation .

Comparison with Similar Compounds

1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its piperidine ring and carboxylic acid functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-15-7-3-13(4-8-15)19-17(20(23)24)11-12-18(22)21(19)14-5-9-16(26-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZDORXRRYGTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCC(=O)N2C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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